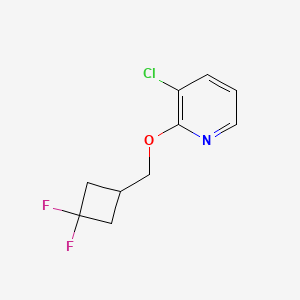![molecular formula C18H14F3N3O3S B2743081 (3-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851805-73-7](/img/structure/B2743081.png)
(3-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a complex organic compound. It contains several functional groups including a nitro group (-NO2), a trifluoromethyl group (-CF3), a sulfanyl group (-SH), and an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The trifluoromethyl group is known for its high electronegativity, which could significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could make the phenyl ring more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group, a trifluoromethyl group, and a heterocyclic ring could affect the compound’s polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Antiviral Research
Indole derivatives: , which share structural similarities with the compound , have been reported to possess significant antiviral activities . These activities include the inhibition of influenza A and Coxsackie B4 virus. The compound’s potential to act as an antiviral agent can be explored by synthesizing various scaffolds and testing them against a range of RNA and DNA viruses.
Anti-inflammatory Studies
The indole nucleus, found in many bioactive compounds, has demonstrated anti-inflammatory properties . By incorporating the trifluoromethyl group, the compound could be investigated for its efficacy in reducing inflammation, potentially leading to new therapeutic agents for treating inflammatory diseases.
Anticancer Investigations
Indole derivatives are known for their anticancer properties . The compound could be synthesized and tested for its ability to inhibit the growth of cancer cells. Its structure could be modified to enhance its affinity to various cancer cell receptors, aiming to develop targeted cancer therapies.
Antimicrobial Applications
Compounds with a trifluoromethyl group have shown effectiveness as growth inhibitors of antibiotic-resistant Gram-positive bacteria . The compound could be valuable in the design of new antimicrobial agents, especially in the fight against drug-resistant bacterial strains and the prevention of biofilm development.
Antidiabetic Potential
Indole derivatives have been associated with antidiabetic effects . Research into the compound’s ability to modulate blood sugar levels could lead to the development of novel antidiabetic medications, particularly for type 2 diabetes.
Antimalarial Activity
The biological activity of indole derivatives extends to antimalarial properties . The compound could be investigated for its potential to treat malaria, especially in creating treatments that are more effective against drug-resistant strains of the malaria parasite.
Mecanismo De Acción
Propiedades
IUPAC Name |
(3-nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)14-5-1-3-12(9-14)11-28-17-22-7-8-23(17)16(25)13-4-2-6-15(10-13)24(26)27/h1-6,9-10H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFDQCJPZVEAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

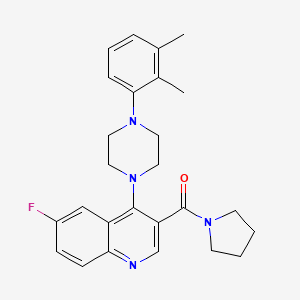
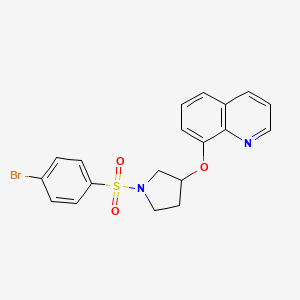
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2743000.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2743002.png)
![3,4,5,6-tetrachloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2743005.png)
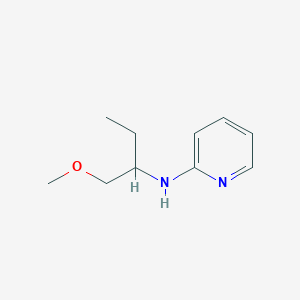
![5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2743009.png)

![(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2743012.png)
![tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2743014.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2743016.png)
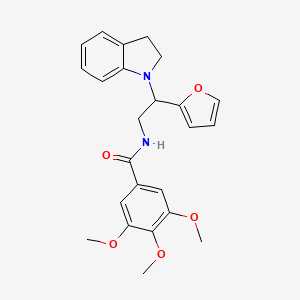
![[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile](/img/structure/B2743019.png)
